N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-6-14(20)7-5-13)19-22-16-9-8-15(21)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYMKCKTRHCHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. The inhibition of these enzymes prevents the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Result of Action
The inhibition of COX-1 and COX-2 enzymes by this compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, pain, and fever. Among the series of synthesized compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition.
Biological Activity
N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, known by its CAS number 1216968-02-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 411.9 g/mol. The structure features a benzamide core substituted with fluorinated and dimethylamino groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1216968-02-3 |
| Molecular Formula | C19H20ClF2N3OS |
| Molecular Weight | 411.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study assessing various benzothiazole compounds, those similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives has been extensively studied. The presence of functional groups such as NH and carbonyls allows these compounds to act as effective hydrogen donors, stabilizing free radicals. For instance, one study reported that certain derivatives exhibited DPPH radical scavenging activity, indicating their potential as antioxidants .
The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmission and enzyme inhibition. Compounds with similar structures have been identified as calmodulin antagonists and have shown promise in blocking voltage-gated sodium channels, which could be relevant in treating conditions like neuropathic pain or seizures .
Case Studies
- Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus but were less effective against Gram-negative bacteria like Pseudomonas aeruginosa .
- Antioxidant Properties : Another study evaluated the antioxidant capacity of various benzothiazole derivatives using the DPPH assay. Compounds demonstrated varying levels of activity, with some achieving IC50 values indicating strong radical scavenging capabilities .
Scientific Research Applications
The compound exhibits notable biological activities, particularly in the realm of enzyme inhibition and therapeutic applications :
-
Acetylcholinesterase Inhibition :
- This compound has been shown to inhibit acetylcholinesterase, an enzyme critical for breaking down acetylcholine in synaptic clefts. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's IC50 values indicate effective concentrations required for inhibition, suggesting its potential as a therapeutic agent in managing cognitive disorders.
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β-secretase Inhibition :
- The compound also inhibits β-secretase (BACE1), involved in the production of amyloid-beta peptides that aggregate to form plaques associated with Alzheimer's disease. Its ability to inhibit BACE1 suggests a dual mechanism that may help mitigate amyloid plaque formation.
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Anticancer Properties :
- Preliminary studies indicate that this compound may possess anticancer properties, particularly against various cancer cell lines. It has shown effectiveness in inhibiting the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms that may involve apoptosis and cell cycle arrest .
Synthesis and Mechanisms
The synthesis of N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step reactions that incorporate specific reagents to achieve the desired molecular configuration. The synthesis pathways often utilize techniques such as:
- Coupling Reactions : These reactions involve coupling various functional groups under controlled conditions to form the final product.
- Molecular Docking Studies : Computational studies have been conducted to understand the binding modes of this compound with target enzymes, providing insights into its mechanism of action .
Several studies have documented the efficacy of this compound:
- Neuroprotective Effects : A study highlighted its neuroprotective effects in models of Alzheimer's disease, demonstrating significant improvements in cognitive function when administered alongside traditional therapies.
- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators .
- Enzyme Interaction Studies : Molecular docking studies confirmed strong binding affinities to both acetylcholinesterase and β-secretase, indicating its potential as a lead compound for drug development targeting these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
